2-methyl-4-[[(2S)-2-morpholin-4-ylpropanoyl]amino]benzoic acid
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Overview
Description
2-methyl-4-[[(2S)-2-morpholin-4-ylpropanoyl]amino]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a morpholine ring, a benzoic acid moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[[(2S)-2-morpholin-4-ylpropanoyl]amino]benzoic acid typically involves the following steps:
Formation of the morpholine ring: This can be achieved by reacting diethanolamine with a suitable dehydrating agent.
Attachment of the propanoyl group: The morpholine ring is then reacted with a propanoyl chloride derivative under basic conditions to form the 2-morpholin-4-ylpropanoyl intermediate.
Coupling with benzoic acid: The intermediate is then coupled with 2-methyl-4-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[[(2S)-2-morpholin-4-ylpropanoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-methyl-4-[[(2S)-2-morpholin-4-ylpropanoyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-[[(2S)-2-morpholin-4-ylpropanoyl]amino]benzoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-aminobenzoic acid: Lacks the morpholine and propanoyl groups, making it less complex.
4-[[(2S)-2-morpholin-4-ylpropanoyl]amino]benzoic acid: Similar structure but without the methyl group.
Uniqueness
2-methyl-4-[[(2S)-2-morpholin-4-ylpropanoyl]amino]benzoic acid is unique due to the presence of both the morpholine ring and the propanoyl group, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-methyl-4-[[(2S)-2-morpholin-4-ylpropanoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-9-12(3-4-13(10)15(19)20)16-14(18)11(2)17-5-7-21-8-6-17/h3-4,9,11H,5-8H2,1-2H3,(H,16,18)(H,19,20)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZPFYJACXSBHH-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)N2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)[C@H](C)N2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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